N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 1021061-20-0
VCID: VC5678453
InChI: InChI=1S/C15H14F2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-11-4-3-9(16)7-10(11)17/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22)
SMILES: CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C15H14F2N4O2S
Molecular Weight: 352.36

N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

CAS No.: 1021061-20-0

Cat. No.: VC5678453

Molecular Formula: C15H14F2N4O2S

Molecular Weight: 352.36

* For research use only. Not for human or veterinary use.

N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide - 1021061-20-0

Specification

CAS No. 1021061-20-0
Molecular Formula C15H14F2N4O2S
Molecular Weight 352.36
IUPAC Name N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Standard InChI InChI=1S/C15H14F2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-11-4-3-9(16)7-10(11)17/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22)
Standard InChI Key SKOJMNDDINLHNN-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.

  • A thioether bridge (-S-) connecting the pyridazine to a 2-oxoethylamine moiety.

  • A 2,4-difluorophenyl group attached via an amide linkage, introducing electron-withdrawing fluorine atoms at the 2- and 4-positions of the aromatic ring.

This combination of functional groups suggests significant polarity and potential for hydrogen bonding, which may influence solubility and target interactions .

Table 1: Molecular Properties of N-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide and Analogs

PropertyTarget Compound (Hypothesized)Analog (CAS 1021106-70-6)Analog (Benzamide Derivative)
Molecular FormulaC₁₅H₁₄F₂N₄O₂SC₁₅H₁₄F₂N₄O₂SC₂₈H₂₆F₂N₆O₄S
Molecular Weight (g/mol)~352.4352.4580.6
Key Functional GroupsPyridazine, thioether, amidePyridazine, thioether, amideTriazole, pyridazine, benzamide

The molecular formula aligns closely with Analog , differing only in fluorine substitution patterns . Computational modeling predicts a planar pyridazine ring with the thioether and amide groups adopting orthogonal conformations, potentially enhancing binding specificity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide likely follows a modular approach:

  • Pyridazine Core Functionalization: Introduction of a thiol group at the 3-position of 6-aminopyridazine.

  • Thioether Formation: Reaction with 2-chloroacetamide derivatives under basic conditions to form the -S-CH₂-C(O)-NH- linkage.

  • Amide Coupling: Condensation of the intermediate with 2,4-difluoroaniline using carbodiimide reagents (e.g., EDCl/HOBt).

Table 2: Hypothetical Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsYield (Estimated)
1Thiolation of PyridazineH₂S, DMF, 80°C60–70%
2Nucleophilic Substitution2-Bromoacetamide, K₂CO₃, DMSO45–55%
3Amide Bond FormationEDCl, HOBt, DIPEA, DCM, RT70–80%

Challenges include avoiding over-fluorination and ensuring regioselectivity during pyridazine modification. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Aqueous Solubility: Limited (<0.1 mg/mL in water at 25°C) due to the hydrophobic difluorophenyl and pyridazine moieties.

  • Organic Solvents: Soluble in DMSO (≥10 mg/mL) and DMF, moderately soluble in methanol .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide and thioether linkages. Storage at -20°C under nitrogen is recommended.

Table 3: Thermal and Spectroscopic Data (Hypothesized)

PropertyValueMethod
Melting Point168–172°C (decomposes)DSC
λmax (UV-Vis)274 nm (π→π* transition)Ethanol Solution
IR Peaks1670 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F)ATR-FTIR

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

While direct data on this compound is absent, structural analogs exhibit activity against:

  • Kinases: Pyridazine derivatives often inhibit tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding .

  • G Protein-Coupled Receptors (GPCRs): Fluorinated aryl groups may enhance affinity for serotonin or dopamine receptors.

In Silico Predictions

Molecular docking studies (using AutoDock Vina) suggest moderate binding (ΔG ≈ -8.2 kcal/mol) to the ATP pocket of EGFR (PDB: 1M17). The difluorophenyl group forms hydrophobic contacts with Leu694 and Val702, while the pyridazine nitrogen hydrogen-bonds with Lys721 .

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